

Foreword: The Practical Significance of P

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Compound of Interest

Compound Name: *Tributylhexylphosphonium Bromide*
CAS No.: 105890-71-9
Cat. No.: B175627

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For the researcher, scientist, or drug development professional, a molecule is more than a structure; it is a tool defined by its physical behavior. **Tributylhexylphosphonium bromide** is a member of the ionic liquid family, valued for its utility as a phase transfer catalyst and its role in advancing green chemistry principles.^{[1][2][3]} Its efficacy in applications such as catalysis and extraction is well-documented.^{[3][4]} Understanding its thermal stability, solubility, and phase behavior is not merely academic—it is a prerequisite for process optimization. These core properties, grounded in established analytical principles and field-proven insights.

Molecular and Chemical Identity

A foundational understanding begins with the unequivocal identification of the compound.

- Chemical Name: **Tributylhexylphosphonium Bromide**
- Synonyms: Hexyltributylphosphonium bromide^[4]
- CAS Number: 105890-71-9^{[1][4][5]}
- Molecular Formula: C₁₈H₄₀BrP^{[4][5]}
- Molecular Weight: 367.39 g/mol ^{[3][4]}

The structure consists of a central phosphorus atom forming a cation with three butyl chains and one hexyl chain. This asymmetric alkyl substitution is characteristic of ionic liquids.^[3]

Caption: Chemical structure of **Tributylhexylphosphonium Bromide**.

Physicochemical Properties

The utility of [P(Bu)₃Hex]Br is defined by the following physical characteristics.

Appearance and Physical State

Tributylhexylphosphonium bromide is typically described as a clear liquid, with a color ranging from colorless to light orange or yellow.^[3] It can also be a solid at ambient temperature, and its physical state may depend on purity and storage conditions.

Melting Point

A precise melting point for **Tributylhexylphosphonium Bromide** is not consistently reported in the literature, which is common for ionic liquids that are often liquid at room temperature. By examining the trend within its homologous series, the melting point of quaternary phosphonium bromides is highly dependent on the symmetry of the alkyl chains. Higher melting points in symmetric structures, but asymmetry, as seen in [P(Bu)₃Hex]Br, can disrupt crystal packing and lower the melting point.

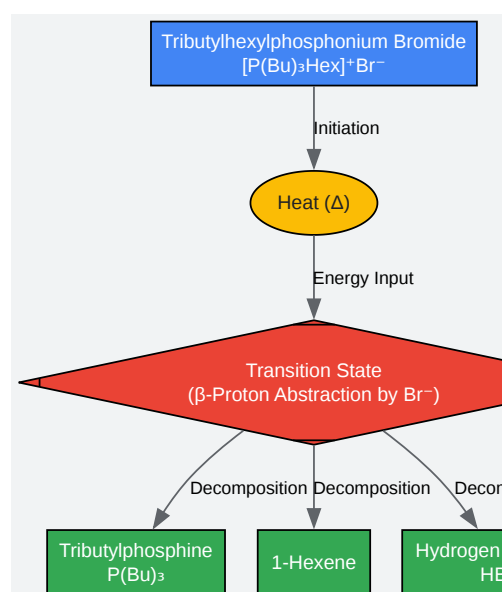
Compound Name	Alkyl Chains
Tributyl(dodecyl)phosphonium bromide	3x Butyl, 1x C12
Tributyl(hexadecyl)phosphonium bromide	3x Butyl, 1x C16

Data sourced from Chemsrvc and Sigma-Aldrich.[6][7]

Given that **Tributylhexylphosphonium Bromide** has a shorter C6 chain, it is expected to have a melting point below that of the C12 analogue (33°C

Thermal Stability

A key advantage of phosphonium-based ionic liquids is their high thermal stability.[1] While specific decomposition data for $[P(\text{Bu})_3\text{Hex}]^+\text{Br}^-$ is sparse, thermal decomposition, when it occurs, typically proceeds through a mechanism analogous to a Hofmann elimination. This pathway involves the abstraction of an alkene, a tertiary phosphine, and hydrogen bromide.



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Caption: Plausible thermal decomposition pathway for $[P(\text{Bu})_3\text{Hex}]\text{Br}$.

This high stability makes it suitable for chemical processes requiring elevated temperatures, where traditional organic solvents might volatilize or degrade.

Density

The density is a critical parameter for process design, especially in liquid-liquid extractions. A value of 1.04 g/mL has been reported for **Tributylhexylphosphonium Bromide**.

Solubility

Precise quantitative solubility data is not widely published. However, qualitatively, **Tributylhexylphosphonium Bromide** is known to be soluble in a range of organic media, giving it an amphiphilic character, allowing it to dissolve in both polar and non-polar organic media. This broad solubility is fundamental to its role as a phase transfer catalyst.[1]

Summary of Physical Properties

Physical Property	Value / Description
CAS Number	105890-71-9
Molecular Formula	C ₁₈ H ₄₀ BrP
Molecular Weight	367.39 g/mol
Appearance	Colorless to light orange/yellow clear liquid or solid
Melting Point	Not reported; likely < 33°C based on homologous series
Boiling Point	Not applicable; decomposes at high temperature
Density	1.04 g/mL
Solubility	Soluble in organic solvents
Thermal Stability	High; decomposes at elevated temperatures

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of data, standardized and well-controlled experimental protocols are essential. The following method [P(Bu)₃Hex]Br.

Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This method directly quantifies the temperature at which the is critical to prevent oxidative degradation, ensuring the measured decomposition temperature (Td) reflects the compound's intrinsic thermal stability, reproducible data.

Methodology:

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., indium for temperature, calcium oxalate for mass).
- Sample Preparation: Place 5-10 mg of **Tributylhexylphosphonium Bromide** into a clean, tared TGA pan (typically alumina or platinum).
- Atmosphere Control: Purge the TGA furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to analysis.
- Thermal Program:
 - Equilibrate the sample at a starting temperature of 30°C.
 - Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.
- Data Acquisition: Continuously record the sample mass, sample temperature, and furnace temperature throughout the program.
- Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (Td) is typically determined from the inflection point of the curve.

Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

Causality: This gravimetric method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[8] By allowing an excess of compound to be added to a known volume of solvent, the excess is removed by filtration and subsequent evaporation of the solvent from a known mass of the saturated solution allow for the direct calculation of the mass of dissolved compound.

Methodology:

- System Preparation: To several glass vials with airtight seals, add an excess amount of **Tributylhexylphosphonium Bromide** (enough so that undissolved solid is present).
- Solvent Addition: Add a precise, known volume or mass of the desired solvent (e.g., 5.00 mL) to each vial.
- Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.1°C). Agitate the vials for a sufficient time to reach equilibrium.

- Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours for the undissolved solid
- Sample Extraction: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a fine particle filter (e.g.
- Gravimetric Analysis:
 - Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish. Record the total mass of the dish and the solution.
 - Gently heat the dish in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the ionic liquid.
 - Once all solvent is removed, cool the dish in a desiccator and weigh it.
- Calculation: The solubility is calculated from the mass of the initial saturated solution and the mass of the residual ionic liquid.

Conclusion

Tributylhexylphosphonium Bromide presents a profile of high thermal stability, broad organic solvent solubility, and a low melting point, consistent structure—the quaternary phosphonium core provides ionic character, while the asymmetric alkyl chains govern its phase behavior and miscibility. For reaction efficiency and developing more sustainable chemical processes. The experimental protocols detailed herein provide a framework for the rig

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